[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate
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Overview
Description
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate typically involves the reaction of 2-chloro-5-(2-methylbutan-2-yl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The process involves the continuous mixing of reactants and the use of advanced monitoring systems to ensure product quality and yield.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is achieved through the binding of the carbamate group to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-ethylcarbamate
- [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-propylcarbamate
- [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-butylcarbamate
Uniqueness
Compared to its analogs, [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate exhibits unique properties due to the presence of the methyl group in the carbamate moiety. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
15942-48-0 |
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Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-5-13(2,3)9-6-7-10(14)11(8-9)17-12(16)15-4/h6-8H,5H2,1-4H3,(H,15,16) |
InChI Key |
BBRASQCNDLKYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)Cl)OC(=O)NC |
Origin of Product |
United States |
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